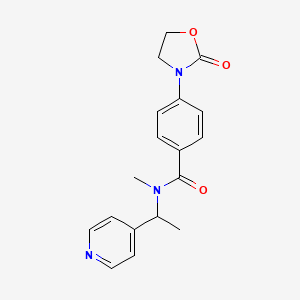
2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide, also known as BZP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BZP is a white crystalline powder that belongs to the class of sulfonamide compounds.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide has been investigated for its potential use as a corrosion inhibitor for mild steel in acidic environments.
Wirkmechanismus
The exact mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide is not fully understood. However, it is believed to act as a GABA-A receptor agonist, which results in the inhibition of neurotransmitter release. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic properties.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which results in the inhibition of neurotransmitter release. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide has also been found to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic properties. Furthermore, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide has been found to decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide has several advantages for lab experiments. It is readily available and relatively inexpensive. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide is also stable under normal laboratory conditions and can be easily synthesized. However, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide has some limitations for lab experiments. It is not very soluble in water, which may limit its use in aqueous solutions. Furthermore, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide has been found to exhibit cytotoxicity at high concentrations, which may limit its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for research on 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide. One potential direction is to investigate its potential use as a fluorescent probe for the detection of metal ions in biological samples. Another direction is to investigate its potential use as a corrosion inhibitor for other metals in acidic environments. Furthermore, more research is needed to fully understand the mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide and its potential applications in the treatment of neurological disorders.
Conclusion:
In conclusion, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide, also known as 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide exhibits anticonvulsant, antidepressant, and anxiolytic properties and has been investigated for its potential use as a fluorescent probe and a corrosion inhibitor. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide acts as a GABA-A receptor agonist and inhibits the reuptake of serotonin and norepinephrine. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide, including investigating its potential use as a fluorescent probe and a corrosion inhibitor, and further understanding its mechanism of action.
Synthesemethoden
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide involves the reaction of 2-mercaptobenzoxazole with N-cyclohexylpropanoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide as a white crystalline powder. The purity of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide can be increased by recrystallization using a suitable solvent.
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11(15(19)17-12-7-3-2-4-8-12)21-16-18-13-9-5-6-10-14(13)20-16/h5-6,9-12H,2-4,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSKIEIALQSLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,2-diphenyl-2-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methylamino]acetamide](/img/structure/B7533586.png)

![1-(cyclopropanecarbonyl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]piperidine-3-carboxamide](/img/structure/B7533589.png)
![2-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide](/img/structure/B7533605.png)
![1-(2-Chloropyridin-3-yl)-3-[3-[(2-chloropyridin-3-yl)carbamoylamino]-4-methylphenyl]urea](/img/structure/B7533610.png)
![N-[2-[(3-fluoro-4-imidazol-1-ylphenyl)methylamino]-2-oxoethyl]-3-methoxybenzamide](/img/structure/B7533615.png)





![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7533671.png)
![N-cyclopropyl-2-[[2-(2-ethylanilino)-2-oxoethyl]-methylamino]acetamide](/img/structure/B7533681.png)